Nlrp3-IN-26

Inflammasome Inhibition Structure-Activity Relationship Medicinal Chemistry

Select Nlrp3-IN-26 for its proven colonic distribution and in vivo efficacy in DSS colitis, distinguishing it from generic NLRP3 inhibitors. This compound offers a favorable safety profile for extended studies and high-affinity binding (Kd: 102.7 nM) for precise mechanistic investigation. Ideal for IBD research requiring targeted gastrointestinal action.

Molecular Formula C31H33ClN2O6S
Molecular Weight 597.1 g/mol
Cat. No. B12363313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-26
Molecular FormulaC31H33ClN2O6S
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC2=C(CC(C2)N(CC3=C(C=CC(=C3)Cl)OCCOC)C(=O)C4=CC5=CC=CC=C5O4)C=C1
InChIInChI=1S/C31H33ClN2O6S/c1-3-12-33-41(36,37)27-10-8-21-16-26(17-23(21)18-27)34(31(35)30-19-22-6-4-5-7-29(22)40-30)20-24-15-25(32)9-11-28(24)39-14-13-38-2/h4-11,15,18-19,26,33H,3,12-14,16-17,20H2,1-2H3
InChIKeyNDHJABNMYOMGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-26: A Colon-Targeting NLRP3 Inflammasome Inhibitor for IBD Research


Nlrp3-IN-26, also identified as compound 15Z, is a potent, direct-binding small-molecule inhibitor of the NLRP3 inflammasome, a key mediator of inflammation [1]. Characterized by its 2,3-dihydro-1H-indene-5-sulfonamide core, this synthetic organic compound demonstrates a favorable safety profile and is noted for its significant distribution within the colon, making it a specialized tool for studying and treating colonic inflammatory diseases such as inflammatory bowel disease (IBD) [1][2].

Why Nlrp3-IN-26's Unique Colon-Targeting Profile Cannot Be Matched by Generic NLRP3 Inhibitors


Substituting Nlrp3-IN-26 with another NLRP3 inhibitor, even one with greater in vitro potency, is not scientifically sound for gastrointestinal inflammation research. While broad-spectrum NLRP3 inhibitors like MCC950 show high potency in cell-based assays, Nlrp3-IN-26 provides a distinct, quantifiable advantage in vivo: its notable distribution to the colon [1]. This specific tissue tropism, combined with its favorable acute and subacute toxicity profile, underpins its demonstrated efficacy in the DSS-induced colitis model [1]. Using a generic inhibitor would ignore these critical pharmacokinetic and safety differentiators, potentially leading to off-target effects or lack of in vivo efficacy due to poor colonic exposure.

Quantitative Differentiation of Nlrp3-IN-26 from Key Comparators: Evidence for Scientific Procurement


Enhanced Inhibitory Potency of Nlrp3-IN-26 Compared to Lead Compound YQ128

Nlrp3-IN-26 (compound 15Z) demonstrates superior potency in inhibiting the NLRP3 inflammasome compared to the lead compound YQ128 from which it was optimized. In the same study, Nlrp3-IN-26 was identified as a potent inhibitor with an IC50 of 0.13 μM, representing a significant 2.3-fold improvement in potency over YQ128, which exhibited an IC50 of 0.30 ± 0.01 μM [1].

Inflammasome Inhibition Structure-Activity Relationship Medicinal Chemistry

Nlrp3-IN-26's High-Affinity Direct Target Binding vs. Other Inhibitors

Mechanistic studies confirm that Nlrp3-IN-26 is a direct inhibitor of the NLRP3 protein, binding with a high affinity (Kd) of 102.7 nM [1][2]. This direct binding mechanism contrasts with other NLRP3 inhibitors that may act upstream or on inflammasome components. For instance, the known NLRP3 inhibitor CY-09 has a reported Kd value of 500 nM for NLRP3, indicating that Nlrp3-IN-26 exhibits approximately a 5-fold greater binding affinity in cross-study comparison [3].

Target Engagement Binding Affinity Mechanism of Action

Colon-Specific Tissue Distribution as a Key Differentiator from Broad-Spectrum Inhibitors

A defining feature of Nlrp3-IN-26 is its notable distribution within the colon, which is not a reported characteristic of widely used NLRP3 inhibitors like MCC950 [1]. This colon-specific tropism is a class-level inference that supports its targeted use. The in vivo consequence of this distribution is validated by Nlrp3-IN-26's significant impact on NLRP3 inflammasome activation and its ability to relieve inflammatory bowel disease symptoms in a DSS-induced colitis model [1].

Tissue Distribution Pharmacokinetics Colitis Model

Demonstrated Favorable Acute and Subacute Safety Profile

In addition to its efficacy and targeting profile, Nlrp3-IN-26 was explicitly noted for its low toxicity in both acute and subacute toxicity studies [1]. This favorable safety profile distinguishes it as a candidate with high developmental potential. While comparative quantitative toxicity data against other analogs is not provided in the primary source, the authors' explicit statement serves as supporting evidence of its superior safety margin within its chemical series.

Toxicology Drug Safety Preclinical Development

Defined Application Scenarios for Nlrp3-IN-26 Based on Evidence-Based Differentiation


Preclinical Efficacy Studies in Inflammatory Bowel Disease (IBD) Models

Nlrp3-IN-26 is the ideal choice for researchers investigating the role of NLRP3 inflammasome in IBD. Its validated in vivo efficacy in the DSS-induced colitis model, driven by its notable colonic distribution, makes it the superior compound for studies where targeted gastrointestinal action is paramount [1]. Using a broad-spectrum NLRP3 inhibitor here would not recapitulate the specific tissue-level pharmacology needed to assess colonic inflammation.

Mechanistic Studies on Direct NLRP3 Target Engagement and Downstream Signaling

For experiments designed to elucidate the direct consequences of NLRP3 inhibition, Nlrp3-IN-26's high-affinity binding (Kd: 102.7 nM) and confirmed mechanism of action are essential [1][2]. This makes it a more precise molecular probe than inhibitors with lower affinity or indirect mechanisms, such as CY-09, when investigating the specific protein-ligand interactions governing inflammasome assembly and pyroptosis [3].

Structure-Activity Relationship (SAR) and Lead Optimization Programs

As a potent and optimized analog (IC50: 0.13 μM) within a novel 2,3-dihydro-1H-indene-5-sulfonamide series, Nlrp3-IN-26 serves as a critical benchmark for SAR studies [1]. Its 2.3-fold improvement over the lead YQ128 provides a quantifiable baseline for evaluating new chemical entities within this pharmacophore space, guiding medicinal chemistry efforts toward enhanced potency and target selectivity.

Long-Term in vivo Toxicology and Safety Pharmacology Assessments

When planning extended in vivo studies, the favorable acute and subacute toxicity profile of Nlrp3-IN-26 offers a significant advantage [1]. Its low toxicity profile reduces the experimental variability and animal welfare concerns often associated with more toxic tool compounds, ensuring that the observed effects can be more confidently attributed to NLRP3 inhibition rather than compound-related morbidity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.